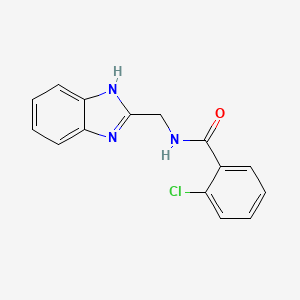

N-(1H-苯并咪唑-2-基甲基)-2-氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a chemical compound. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 . It is a solid substance .

Physical And Chemical Properties Analysis

“N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide” is a solid substance . It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .科学研究应用

Antibacterial Activity

The compound N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has been synthesized and studied for its antibacterial activity . The compound showed good activity against various bacterial strains, including E. coli, S. aureus, K. pnuemoniae, and P. aeruginosa .

Anticancer Activity

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has also been synthesized and evaluated for its anticancer activity . The compound was tested against MCF-7 cell lines using MTT assay .

Crystallographic Studies

The compound N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been studied for its crystal structure . The compound crystallizes in a triclinic crystal system with space group P-1 .

Thermal Studies

The thermal behavior of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been determined by DSC and TGA analysis .

Hirshfeld Surface Studies

Hirshfeld surface analysis of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide suggests that the intermolecular H···H, C···H, N···H, and O···H contacts are predominant .

Synthesis of New Derivatives

The compound N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide has been used in the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . These new derivatives were synthesized under microwave irradiation and evaluated for their antibacterial activity .

Antimicrobial Activity

The compound N’-(1,3-benzothiazol-2-yl)-arylamide, which is synthesized from N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide, showed promising activity against Staphylococcus aureus .

ADMET Calculation

ADMET calculation showed favorable pharmacokinetic profile of synthesized compounds C 1-18, which are derivatives of N-(1H-1,3-benzodiazol-2-yl)methyl)-2-chlorobenzamide .

未来方向

作用机制

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .

Mode of Action

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide affects the glycolysis pathway . GK is a key enzyme in this pathway, catalyzing the first step of glucose metabolism. By increasing GK activity, the compound enhances glucose utilization, thereby reducing blood glucose levels .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine . These properties suggest that N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The activation of GK by N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide leads to a significant hypoglycemic effect . This is beneficial for the therapy of T2D, as it helps to lower blood glucose levels .

属性

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGSKWIWBJWNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2987542.png)

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2987547.png)

![3-Chloro-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzyl)-5-(trifluoromethyl)pyridine](/img/structure/B2987548.png)